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Compound of Interest

Compound Name:
4-(Morpholine-4-

carbonyl)benzonitrile

CAS No.: 87294-97-1

Cat. No.: B1339520

Get Quote

Executive Summary & Chemical Architecture
Target Compound Class: 4-(Morpholin-4-yl)benzonitrile and derivatives.[1] Significance: These

compounds represent a classic Donor-Acceptor (D-A) dyad system. The morpholine ring acts

as a moderate electron donor (D), while the cyano group (-CN) on the phenyl ring serves as a

strong electron acceptor (A). Unlike the prototypical 4-(dimethylamino)benzonitrile (DMABN),

the morpholine donor introduces steric constraints and conformational rigidity (chair

conformation), making these molecules critical models for studying Twisted Intramolecular

Charge Transfer (TICT) and designing viscosity-sensitive fluorophores.

Structural Specifications
IUPAC Name: 4-(Morpholin-4-yl)benzonitrile[1][2]

Molecular Formula: C₁₁H₁₂N₂O
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Molecular Weight: 188.23 g/mol [1]

Key Pharmacophores:

Morpholine: Solubilizing agent, lysosomotropic weak base (pKa ~8.3).

Benzonitrile:[2][3][4][5] Robust dipole generator, hydrogen bond acceptor.

Synthesis Strategy: Nucleophilic Aromatic
Substitution ( )
To ensure high purity for photophysical characterization, a transition-metal-free

approach is preferred over Buchwald-Hartwig amination to avoid trace metal quenching of
fluorescence.

Reaction Mechanism & Protocol
The synthesis relies on the activation of the phenyl ring by the electron-withdrawing cyano

group, facilitating the attack of the morpholine nitrogen.

Protocol 1: High-Yield Synthesis of 4-(Morpholin-4-yl)benzonitrile

Reagents: 4-Fluorobenzonitrile (1.0 eq), Morpholine (1.2 eq),

(2.0 eq).

Solvent: DMSO (Anhydrous) – chosen for its high dielectric constant to stabilize the

Meisenheimer complex intermediate.

Conditions: Heat at 100°C for 12 hours under

atmosphere.

Workup: Pour into ice water. The product typically precipitates as a white solid. Filter, wash

with water, and recrystallize from ethanol.

Validation:
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1H NMR (CDCl3): Doublet at ~7.5 ppm (Ar-H ortho to CN), Doublet at ~6.9 ppm (Ar-H

ortho to N), Triplet at ~3.8 ppm (Morpholine O-CH2), Triplet at ~3.3 ppm (Morpholine N-

CH2).
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Figure 1: SNAr synthesis pathway. The strong electron-withdrawing nitrile group activates the

para-fluorine for displacement by the morpholine amine.

Photophysical Properties: The TICT Phenomenon
The defining physical property of morpholine-conjugated benzonitriles is Dual Fluorescence.[6]

Upon excitation, the molecule can relax via two distinct pathways:

Locally Excited (LE) State: Planar conformation, emission at shorter wavelengths (UV/Blue).

Intramolecular Charge Transfer (ICT) State: Twisted conformation, emission at longer

wavelengths (Green/Red).

The Mechanism of Dual Emission
Unlike simple fluorophores, this system is environment-sensitive.[6]

Non-Polar Solvents (Hexane): Emission is dominated by the LE state. The energy barrier to

twist is high, and the ICT state is destabilized.

Polar Solvents (Acetonitrile/Methanol): The highly dipolar ICT state is stabilized by solvent

reorganization. The molecule twists the morpholine-phenyl bond (approx 90°), decoupling

the orbitals and creating a charge-separated species (

).
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Figure 2: Thermodynamic cycle of the Twisted Intramolecular Charge Transfer (TICT) process.

Solvent polarity drives the equilibrium toward the red-shifted ICT state.

Solvatochromic Data Profile
The following table summarizes typical spectral shifts observed in 4-(morpholin-4-

yl)benzonitrile. Note the significant Stokes shift in polar solvents, a hallmark of ICT.
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Solvent
Polarity (

)

Absorption

(nm)

Emission

(nm)

Stokes Shift
(

)

Dominant
State

Cyclohexane 0.006 295 340 ~4,500 LE

Toluene 0.099 300 365 ~5,900 LE/ICT Mix

Dichlorometh

ane
0.309 305 450 ~10,500 ICT

Acetonitrile 0.460 308 485 ~11,800 ICT

Methanol 0.762 310 500 ~12,200
ICT

(Quenched)

Note: In protic solvents like methanol, quantum yield often decreases due to hydrogen bonding

with the morpholine oxygen/nitrogen, promoting non-radiative decay.

Application Context: Bio-Sensing & Drug Discovery
pH Sensing (Lysosomal Tracking)
Morpholine is a weak base (

).

Neutral pH: The nitrogen lone pair participates in conjugation, enabling ICT fluorescence.

Acidic pH: Protonation of the morpholine nitrogen locks the lone pair. The donor capability is

destroyed (

), quenching the ICT emission.

Utility: This "On-Off" switching makes these derivatives excellent probes for acidic organelles

(lysosomes).

Viscosity Sensing
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The conversion from LE to ICT requires physical rotation of the morpholine ring. In highly

viscous environments (e.g., cell membranes, crowded cytosol), this rotation is mechanically

hindered.

Result: Inhibition of ICT formation

Increased intensity of the LE band (Blue) relative to the ICT band (Red).

Metric: Ratiometric imaging (

) provides a concentration-independent measure of microviscosity.

Experimental Protocols for Characterization
Protocol 2: Solvatochromic Shift Measurement
Objective: Quantify the dipole moment change upon excitation.

Preparation: Prepare

M solutions of the compound in 5 solvents of varying polarity (Hexane, Toluene, THF, DCM,
Acetonitrile).

Absorbance Check: Ensure Optical Density (OD) at excitation wavelength is

to avoid inner-filter effects.

Emission Scan: Excite at the absorption maximum (approx 300 nm). Record emission from

310 nm to 600 nm.

Analysis: Plot the Stokes shift (

) versus the Lippert-Mataga orientation polarizability (

).

Equation:

A linear slope confirms ICT character.
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Protocol 3: Quantum Yield ( ) Determination
Standard: Quinine Sulfate in 0.1 M

(

).

Measure integrated fluorescence intensity (

) and absorbance (

) for both sample (

) and reference (

).

Calculate using:

Where

is the refractive index of the solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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